N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide
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Description
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide, also known as IBTQA, is a chemical compound that has gained attention from the scientific community due to its potential as a pharmacological tool. IBTQA has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Scientific Research Applications
Synthesis of Complex Molecules
Research has shown the utility of related isoquinoline derivatives in the facile synthesis of complex molecules. For instance, a study described a high-yielding cyclization process to synthesize (±)-crispine A from readily available acetamide derivatives, highlighting the potential of such compounds in streamlining the production of complex natural products and pharmaceuticals (King, 2007).
Structural Aspects and Inclusion Compounds
Another study focused on the structural aspects of amide-containing isoquinoline derivatives, demonstrating their ability to form gels and crystalline salts with mineral acids. These findings suggest applications in material science, particularly in the development of new materials with tailored properties (Karmakar, Sarma, & Baruah, 2007).
Free Radical Cyclizations
Isoquinoline derivatives have also been used in total syntheses involving free radical cyclizations. This synthetic strategy offers a route to 1-methyl-1,2,3,4-tetrahydronaphtho[1,2-f]isoquinolines, demonstrating the role of these compounds in the development of new synthetic methodologies that could lead to the discovery of novel therapeutic agents (Martínez, Estévez, Estévez, & Castedo, 2001).
Antibacterial and Antifungal Activities
Isoquinoline alkaloids isolated from natural sources have shown significant antibacterial and antifungal activities. This suggests that synthetic isoquinoline derivatives, such as N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide, could serve as templates for the design of new antimicrobial agents (Zhang, Hu, Lv, Zhao, & Shi, 2012).
Corrosion Inhibition
Research on Mannich bases related to isoquinoline derivatives has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This indicates potential industrial applications in protecting metal surfaces against corrosion, thus extending the lifespan of metal components and structures (Nasser & Sathiq, 2017).
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15(2)22(26)24-11-10-17-6-7-19(13-18(17)14-24)23-21(25)12-16-4-8-20(27-3)9-5-16/h4-9,13,15H,10-12,14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEISSZNBWPIIDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide |
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